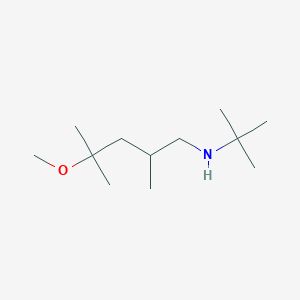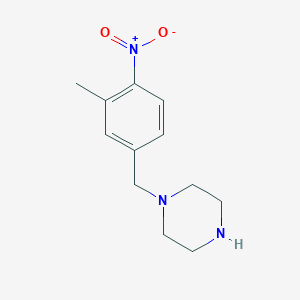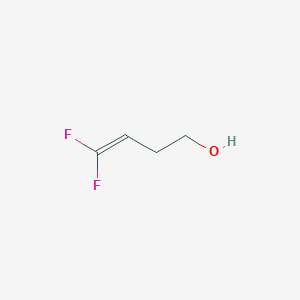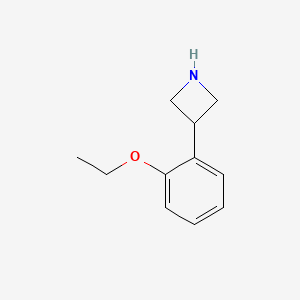
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine: is an organic compound characterized by the presence of a tert-butyl group, a methoxy group, and an amine group attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol: This method involves the reaction of tert-butylamine with 4-methoxy-2,4-dimethylpentan-1-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the desired amine.
Reductive amination: Another method involves the reductive amination of 4-methoxy-2,4-dimethylpentan-1-one with tert-butylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Industrial Production Methods: Industrial production of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine typically involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts such as palladium on carbon or platinum oxide is common in these processes.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the amine group can yield secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of 4-methoxy-2,4-dimethylpentanoic acid.
Reduction: Formation of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine derivatives.
Substitution: Formation of various substituted amines depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms involving amines and methoxy groups.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Evaluated for its pharmacokinetic properties and bioavailability.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and resins.
Mecanismo De Acción
The mechanism of action of n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, while the methoxy and tert-butyl groups can influence its binding affinity and specificity. These interactions can modulate the activity of the target molecule, leading to various biochemical effects.
Comparación Con Compuestos Similares
n-(tert-butyl)-4-methoxy-2,4-dimethylhexan-1-amine: Similar structure with an additional carbon in the backbone.
n-(tert-butyl)-4-ethoxy-2,4-dimethylpentan-1-amine: Similar structure with an ethoxy group instead of a methoxy group.
n-(tert-butyl)-4-methoxy-2,4-dimethylbutan-1-amine: Similar structure with one less carbon in the backbone.
Uniqueness:
- The presence of both a methoxy group and a tert-butyl group in n-(tert-butyl)-4-methoxy-2,4-dimethylpentan-1-amine provides unique steric and electronic properties, making it distinct from its analogs.
- Its specific combination of functional groups allows for unique reactivity patterns and potential applications in various fields.
Propiedades
Fórmula molecular |
C12H27NO |
|---|---|
Peso molecular |
201.35 g/mol |
Nombre IUPAC |
N-tert-butyl-4-methoxy-2,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C12H27NO/c1-10(8-12(5,6)14-7)9-13-11(2,3)4/h10,13H,8-9H2,1-7H3 |
Clave InChI |
QBBSOIZVDKEWLK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)(C)OC)CNC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)





![(1r,4r)-4-[(3-Methyl-1,2-oxazol-5-yl)methoxy]cyclohexan-1-aminehydrochloride,trans](/img/structure/B13532042.png)




